Biotin-Dde - 194038-08-9

Biotin-Dde

Catalog Number: EVT-6421347
CAS Number: 194038-08-9
Molecular Formula: C18H26N2O4S
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Biotin

Compound Description: Biotin, also known as vitamin B7, is an essential nutrient that acts as a coenzyme for carboxylases. These enzymes are involved in crucial metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism [, ]. Biotin deficiency is rare but can lead to various health problems, including hair loss, skin issues, and neurological disorders [, , , ].

Relevance: Biotin is the core structural component of Biotin-Dde. It provides the high affinity for streptavidin, which is essential for the function of Biotin-Dde as a tool for protein labelling, capture, and release .

Azidohomoalanine (AHA)

Compound Description: Azidohomoalanine (AHA) is a methionine analog containing an azide group. It is used in proteomics research for metabolic labeling of newly synthesized proteins (NSPs) . The azide group allows for selective conjugation with dibenzocyclooctyne (DBCO)-containing reagents through click chemistry.

Relevance: While not structurally similar to Biotin-Dde, AHA is functionally related. Both are used in protein enrichment strategies. AHA is used for metabolic labeling of NSPs, while Biotin-Dde, with its biotin moiety, enables streptavidin-based capture and release of labeled proteins [, ].

Dibenzocyclooctyne (DBCO)

Compound Description: Dibenzocyclooctyne (DBCO) is a copper-free click chemistry reagent that reacts specifically with azide groups . This bioorthogonal reaction is commonly employed for labeling and conjugating biomolecules.

Relevance: Similar to AHA, DBCO itself is not structurally related to Biotin-Dde but is functionally connected. In protein enrichment strategies, DBCO-containing reagents can be used to conjugate with AHA-labeled proteins. This conjugation facilitates the capture and enrichment of newly synthesized proteins, similar to the role biotin plays in Biotin-Dde's interaction with streptavidin .

Pimelic Acid

Compound Description: Pimelic acid is a seven-carbon dicarboxylic acid that serves as a precursor in the biosynthesis of biotin [, ]. Various bacterial species utilize different enzymatic pathways to produce pimelic acid, which is then incorporated into the biotin molecule.

Relevance: Pimelic acid is a precursor molecule in the biosynthesis of biotin, the core component of Biotin-Dde. Understanding the biosynthesis of pimelic acid provides insights into the production and availability of biotin, ultimately influencing the synthesis of Biotin-Dde [, ].

Source and Classification

Biotin-Dde is classified under trifunctional biotin reagents. It is synthesized from commercially available biotin and Dde derivatives through organic synthesis methods. The compound is widely used in various applications, including affinity purification and mass spectrometry-based proteomics, where it aids in the identification and characterization of newly synthesized proteins.

Synthesis Analysis

Methods and Technical Details

The synthesis of Biotin-Dde typically involves several key steps:

  1. Reagents: The starting materials include biotin, dimethylformamide (DMF), and coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP).
  2. Reaction Conditions: Biotin is dissolved in DMF, and DIC along with DMAP is added to activate the carboxylic acid group of biotin for coupling with the Dde moiety. The reaction mixture is stirred for an extended period (commonly 48 hours) at room temperature.
  3. Purification: After completion, the product is purified using high-performance liquid chromatography (HPLC), where it is eluted using a gradient of acetonitrile and water containing trifluoroacetic acid (TFA) to achieve high purity levels .
Molecular Structure Analysis

Structure and Data

The molecular structure of Biotin-Dde features:

  • Biotin Backbone: Comprising a ureido ring and a valeric acid side chain.
  • Dde Group: A cyclic structure that includes two carbonyl groups adjacent to a dioxocyclohexane ring, which can be selectively cleaved.

The chemical formula for Biotin-Dde can be represented as C16_{16}H22_{22}N2_{2}O4_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The precise molecular weight is approximately 342.43 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

Biotin-Dde undergoes specific chemical reactions that facilitate its use in protein labeling:

  1. Click Chemistry: Biotin-Dde can react with azide-containing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for efficient labeling of proteins.
  2. Cleavage Reaction: The Dde moiety can be cleaved using hydrazine or UV light, releasing the tagged protein from its affinity matrix without disrupting the biotin-streptavidin interaction .

These reactions are crucial for applications in proteomics where selective release of labeled proteins is necessary for further analysis.

Mechanism of Action

Process and Data

The mechanism by which Biotin-Dde operates involves several steps:

  1. Labeling: Proteins are labeled with Biotin-Dde through click chemistry, where the azide group on the target protein reacts with the alkyne on Biotin-Dde.
  2. Affinity Capture: Labeled proteins are captured using streptavidin-coated beads due to the strong affinity between biotin and streptavidin.
  3. Cleavage: Upon completion of binding assays or other experimental procedures, the Dde group is cleaved using hydrazine or UV light to release the labeled proteins from the beads for downstream analysis .

This process enables researchers to study protein interactions and dynamics effectively.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Biotin-Dde exhibits several notable physical and chemical properties:

These properties make Biotin-Dde suitable for various biochemical applications.

Applications

Scientific Uses

Biotin-Dde has diverse applications in scientific research:

  1. Proteomics: Used for labeling newly synthesized proteins to study their expression and interactions.
  2. Affinity Purification: Facilitates the purification of proteins from complex mixtures based on their biotinylation.
  3. Mass Spectrometry: Enhances the identification of proteins by allowing selective elution from affinity matrices post-labeling .
Synthesis and Molecular Design of Biotin-Dde Derivatives

Strategic Incorporation of Hydrazine-Cleavable Dde Linkers

The (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker serves as a cornerstone in reversible bioconjugation due to its orthogonality to Fmoc/tBu protection schemes and selective cleavage under mild conditions. Dde stability under acidic/basic conditions and denaturing washes enables its use in complex biomolecular modifications [2]. Cleavage occurs via nucleophilic addition of hydrazine or hydroxylamine to the dioxocyclohexylidene moiety, releasing the tethered molecule (e.g., peptide, oligonucleotide) while generating a chromophoric pyrazole derivative (λmax = 290 nm), enabling real-time reaction monitoring [2] [6]. This cleavage specificity is critical for:

  • Solid-Phase Peptide Synthesis (SPPS): Dde-based linkers allow on-resin incorporation at N-termini or lysine side chains with near-quantitative efficiency after orthogonal deprotection [2].
  • "Helping Hand" Solubilization: Hydrophobic peptides modified with hydrophilic tags (e.g., oligo-lysine, PEG) via Dde linkers exhibit improved aqueous solubility. Post-purification hydrazinolysis restores the native peptide [2] [6].
  • Proteomic Binding Site Mapping: Cleavable photoaffinity Dde reagents enable identification of peptide-protein interaction sites. After UV-induced crosslinking and proteolysis, hydrazine cleavage leaves a minimal mass remnant (dde) on the bound amino acid, simplifying MS/MS analysis [6].

Table 1: Cleavage Efficiency of Dde Linkers with Different Reagents

Cleavage ReagentConcentrationTime (min)Efficiency (%)Primary Application
Hydrazine2% in H₂O15>95%Peptide/protein release
Hydroxylamine0.5 M, pH 730>90%Sensitive biomolecules
Buffered Hydrazine50 mM, pH 7.510>98%Live-cell compatibility

Bioconjugation Strategies for Azide-Alkyne Click Chemistry Applications

Biotin-Dde derivatives enable modular assembly of detection probes via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions. Key design considerations include:

  • Bioorthogonal Ligation: Azide-functionalized Biotin-Dde reacts with alkynes (or vice versa) under CuAAC conditions (CuSO₄, sodium ascorbate, THPTA ligand) to form stable 1,4-triazoles. The Dde group remains inert during conjugation, allowing post-assembly cleavage [3] [7]. THPTA mitigates copper-induced oxidative damage, preserving biomolecule integrity [7].
  • Radical-Free Alternatives: For copper-sensitive systems (e.g., live cells), cyclooctyne-Dde-biotin conjugates enable SPAAC. Strain-promoted reactions proceed at ambient temperatures without catalysts, though they may yield regioisomeric triazoles [3].
  • Multifunctional Probes: Sequential conjugation exploits Dde’s orthogonality:
  • CuAAC links an alkyne-modified antibody to azido-Biotin-Dde;
  • Streptavidin captures the biotin tag;
  • Hydrazine releases the antibody for functional analysis [2] [6].

Optimization of Spacer Arm Length for Streptavidin-Biotin Binding Efficiency

The streptavidin-biotin interaction (Kd = 10⁻¹⁵ M) suffers from steric hindrance when biotin is conjugated to macromolecules. Spacer arms in Biotin-Dde derivatives mitigate this:

  • Minimum Length Requirement: Early biotin reagents with C6 spacers (e.g., biotin-caproate) show ~40% reduced streptavidin binding versus native biotin. Extending spacers to 15 atoms (e.g., biotin-TEG) restores >90% binding efficiency by distancing the biotin ureido ring from the conjugated molecule [4] [8].
  • Dual Biotin Systems: For applications requiring extreme stability (e.g., PCR at 95°C), tandem biotin moieties on extended spacers enhance avidity. This configuration reduces dissociation ("leakage") from streptavidin beads by >90% compared to single-biotin designs [4].
  • Spacer Composition: Polyethylene glycol (PEG) spacers (e.g., PEG₁₂-Biotin-Dde) outperform alkyl chains due to enhanced hydrophilicity and flexibility. PEG spacers reduce nonspecific binding in NeutrAvidin-based assays by 60% versus alkyl equivalents [2] [8].

Table 2: Impact of Spacer Arm Design on Streptavidin Binding

Spacer TypeLength (Atoms)Dissociation Constant (Kd)Application Suitability
None (native biotin)010⁻¹⁵ MSmall-molecule probes
Caproyl (alkyl)610⁻¹¹ MLow-affinity assays
Biotin-TEG1510⁻¹³ MOligonucleotide capture
PEG₁₂2410⁻¹⁴ MAntibody-based detection
Dual biotin-PEG₈32 (total)10⁻¹² M* (avidity)High-temperature protocols

Properties

CAS Number

194038-08-9

Product Name

Biotin-Dde

IUPAC Name

2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-1-hydroxypentylidene]-5,5-dimethylcyclohexane-1,3-dione

Molecular Formula

C18H26N2O4S

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C18H26N2O4S/c1-18(2)7-12(22)15(13(23)8-18)11(21)5-3-4-6-14-16-10(9-25-14)19-17(24)20-16/h10,14,16,21H,3-9H2,1-2H3,(H2,19,20,24)/t10-,14-,16-/m0/s1

InChI Key

JMXONQIABZZOLX-FSBGKCOPSA-N

SMILES

CC1(CC(=O)C(=C(CCCCC2C3C(CS2)NC(=O)N3)O)C(=O)C1)C

Canonical SMILES

CC1(CC(=O)C(=C(CCCCC2C3C(CS2)NC(=O)N3)O)C(=O)C1)C

Isomeric SMILES

CC1(CC(=O)C(=C(CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O)C(=O)C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.